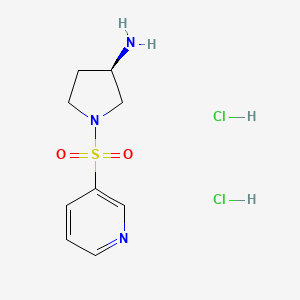![molecular formula C11H13NO2S B6604764 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione CAS No. 2137675-85-3](/img/structure/B6604764.png)
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione (PTAD) is an important molecule in the field of organic chemistry. It is a cyclic ketone, with a bicyclic ring system, and is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. PTAD is also used in a variety of scientific research applications, such as drug discovery, enzyme inhibition, and protein synthesis.
Aplicaciones Científicas De Investigación
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione has a wide range of scientific research applications, including drug discovery, enzyme inhibition, and protein synthesis. In drug discovery, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is used as a starting material for the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. It is also used in enzyme inhibition studies, as it can be used to inhibit the activity of certain enzymes, such as proteases. Finally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is used in protein synthesis, as it can be used to synthesize various proteins, such as antibodies and enzymes.
Mecanismo De Acción
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione works by forming a cyclic ketone, which is then reduced to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione using sodium borohydride. This reaction produces a cyclic ketone, which is then reduced to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione. The reduction of the cyclic ketone to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is facilitated by the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione molecule is then used in various scientific research applications, such as drug discovery, enzyme inhibition, and protein synthesis.
Biochemical and Physiological Effects
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, and to act as a starting material for the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is relatively simple and can be accomplished in high yield with minimal byproducts. Additionally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is an inexpensive starting material and can be used in a variety of scientific research applications. However, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is a hazardous material and should be handled with caution. Additionally, the use of 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione in certain experiments may require special equipment and safety protocols.
Direcciones Futuras
There are a number of potential future directions for the use of 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione in scientific research. For example, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione could be used in drug discovery to develop new pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione could be used in enzyme inhibition studies to inhibit the activity of certain enzymes, such as proteases. Finally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione could be used in protein synthesis studies to synthesize various proteins, such as antibodies and enzymes.
Métodos De Síntesis
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is synthesized through a variety of methods, including a two-step process involving the reaction of 2-chloro-6-methyl-3-nitropyridine with a ketone in the presence of a base. This reaction produces a cyclic ketone, which is then reduced to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione using sodium borohydride. Another method involves the reaction of 3-hydroxy-2-methyl-5-nitropyridine with a ketone in the presence of a base, followed by reduction with sodium borohydride. Both methods produce 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione in high yield, with minimal byproducts.
Propiedades
IUPAC Name |
7-phenyl-2λ6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-15(14)11-9(7-12-15)6-10(11)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRHVFTNZMTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNS(=O)(=O)C2C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)


![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)

![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)

![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)